Hexahydro-oxolactone
Description
Hexahydro-oxolactone, commonly known as ε-Caprolactone or 2-Oxepanone, is a seven-membered cyclic ester (lactone) derived from 6-hydroxyhexanoic acid. Its molecular formula is C₆H₁₀O₂, with a molecular weight of 114.14 g/mol (calculated). The compound features a six-carbon chain forming a ring structure with an ester functional group, making it a versatile intermediate in polymer chemistry .
Properties
CAS No. |
133774-80-8 |
|---|---|
Molecular Formula |
C30H27NO5 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
[(E)-3-oxo-5-pyridin-3-ylpent-1-enyl] (1R)-4-(2H-cyclopenta[b]furan-5-yl)-3-oxo-4-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C30H27NO5/c32-26(9-8-21-5-4-14-31-20-21)12-16-36-29(34)23-10-13-30(28(33)18-23,24-6-2-1-3-7-24)25-17-22-11-15-35-27(22)19-25/h1-7,11-12,14,16-17,19-20,23H,8-10,13,15,18H2/b16-12+/t23-,30?/m1/s1 |
InChI Key |
CJEUZKFPHFOWDE-HSDMXSSFSA-N |
SMILES |
C1CC(C(=O)CC1C(=O)OC=CC(=O)CCC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC5=CCOC5=C4 |
Isomeric SMILES |
C1CC(C(=O)C[C@@H]1C(=O)O/C=C/C(=O)CCC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC5=CCOC5=C4 |
Canonical SMILES |
C1CC(C(=O)CC1C(=O)OC=CC(=O)CCC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC5=CCOC5=C4 |
Synonyms |
3A,4,5,6a-hexahydro-2-oxo-4-(3-oxo-5-(3-pyridyl)-1-pentenyl)-2H-cyclopenta(b)furan-5-yl(1,1'-biphenyl)-4-carboxylate 3Aalpha,4alpha(E),5beta,6aalpha-hexahydro-2-oxo-4-(3-oxo-5-(3-pyridyl)-1-pentenyl)-2H-cyclopenta(b)furan-5-yl(1,1'-biphenyl)-4-carboxylate hexahydro-oxolactone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Trends
Polymer Science : ε-Caprolactone’s slow ROP allows controlled synthesis of PCL, ideal for tissue engineering scaffolds .
Preservation : Dehydroacetic acid’s stability and low toxicity make it a preferred alternative to parabens .
Surfactant Design : Alkylated γ-lactones (e.g., 5-dodecyloxolan-2-one) are emerging in green chemistry for eco-friendly surfactants .
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